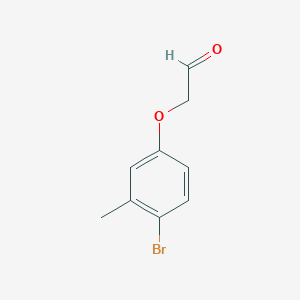
2-(4-Bromo-3-methylphenoxy)acetaldehyde
Vue d'ensemble
Description
2-(4-Bromo-3-methylphenoxy)acetaldehyde (2-BMA) is an organic compound with a wide range of applications in scientific research. It is a brominated aldehyde, which has been studied extensively for its unique properties and potential applications. 2-BMA has been used in a variety of laboratory experiments, including synthesis and reaction studies, as well as for its potential applications in areas such as drug development and biochemistry. In
Applications De Recherche Scientifique
Synthesis and Antimicrobial Profile of Newer Schiff Bases and Thiazolidinone Derivatives
The research conducted by Fuloria et al. (2014) discusses the synthesis of 2-(4-Bromo-3-methylphenoxy)acetaldehyde derivatives and their evaluation for antibacterial and antifungal activities. These derivatives were characterized based on spectral studies (Fuloria, N., Fuloria, S., & Gupta, R., 2014).
Mechanism of Anaerobic Ether Cleavage
In a study by Speranza et al. (2002), the mechanism of ether cleavage involving compounds like 2-(4-Bromo-3-methylphenoxy)acetaldehyde was explored. The study provides insights into the biodegradation processes of such compounds, particularly in an anaerobic environment (Speranza, G., Mueller, B., Orlandi, M., Morelli, C., Manitto, P., & Schink, B., 2002).
Formation Pathways of Methylbenzaldehyde from Acetaldehyde
Research by Moteki et al. (2017) focuses on the formation of methylbenzaldehyde derivatives from acetaldehyde, which is relevant to understanding the chemical pathways and applications of compounds like 2-(4-Bromo-3-methylphenoxy)acetaldehyde (Moteki, T., Rowley, A., Bregante, D., & Flaherty, D., 2017).
Proline-catalyzed Asymmetric Synthesis from Acetaldehyde
Córdova et al. (2002) conducted a study on the proline-catalyzed direct asymmetric self-aldolization of acetaldehyde, offering insights into novel synthesis methods that could be relevant to derivatives of 2-(4-Bromo-3-methylphenoxy)acetaldehyde (Córdova, A., Notz, W., & Barbas, C., 2002).
Identification of DNA Adducts of Acetaldehyde
Wang et al. (2000) identified several stable acetaldehyde DNA adducts, providing a deeper understanding of the reactions of acetaldehyde derivatives with DNA. This research could be relevant for understanding the biological interactions of compounds like 2-(4-Bromo-3-methylphenoxy)acetaldehyde (Wang, M., McIntee, E., Cheng, G., Shi, Y., Villalta, P., & Hecht, S., 2000).
Propriétés
IUPAC Name |
2-(4-bromo-3-methylphenoxy)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZCZHBWTMZWMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methylphenoxy)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



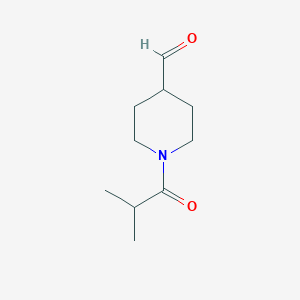
![2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline](/img/structure/B3080222.png)
![2,4,6-Trichloro-5-[(trifluoromethyl)sulfanyl]pyrimidine](/img/structure/B3080230.png)
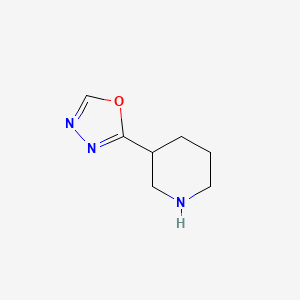
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080244.png)
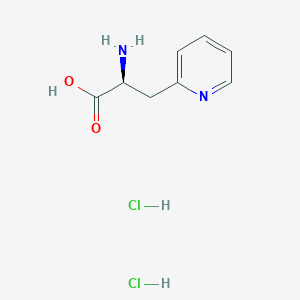


![3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine](/img/structure/B3080289.png)

![5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid](/img/structure/B3080303.png)
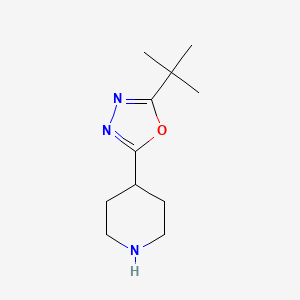
![4-[(3-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080323.png)
![4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B3080328.png)